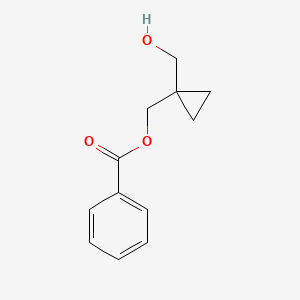

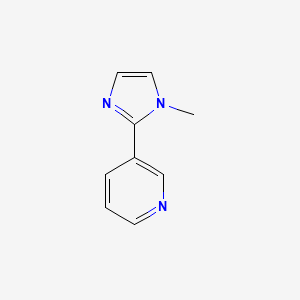

![molecular formula C7H14N2 B3102633 5-甲基-2,5-二氮杂螺[3.4]辛烷 CAS No. 1421374-01-7](/img/structure/B3102633.png)

5-甲基-2,5-二氮杂螺[3.4]辛烷

描述

Synthesis Analysis

The compound was first synthesized in 1962 by the reaction of two common organic compounds: acetone and hydrazine. A more recent synthesis approach involves the annulation of the cyclopentane ring and the four-membered ring . Three successful routes for the synthesis were developed .Molecular Structure Analysis

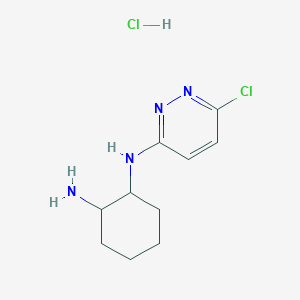

The molecular structure of 5-Methyl-2,5-diazaspiro[3.4]octane is represented by the Inchi Code: 1S/C7H14N2.2ClH/c1-9-4-2-3-7 (9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H . The molecular weight is 199.12 .Chemical Reactions Analysis

In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Physical And Chemical Properties Analysis

The compound has a molecular weight of 126.200, a density of 1.0±0.1 g/cm3, and a boiling point of 174.4±8.0 °C at 760 mmHg . The molecular formula is C7H14N2 .科学研究应用

Malaria Treatment

A novel diazaspiro[3.4]octane series was identified from a whole-cell high-throughput screening campaign. This series displayed activity against multiple stages of the parasite lifecycle of the human malaria parasite Plasmodium falciparum . This makes it an attractive starting point for a hit-to-lead medicinal chemistry optimization and biological profiling program .

Antitubercular Lead

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv . As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

Hepatitis B Treatment

The compound has been reported as a potential inhibitor of the hepatitis B capsid protein . This suggests its potential use in the treatment of hepatitis B .

Cancer Treatment

The compound has been identified as a potential menin-MLL1 interaction inhibitor . This suggests its potential use in the treatment of cancer .

MAP and PI3K Signaling Modulator

The compound has been reported as a potential modulator of MAP and PI3K signaling . This suggests its potential use in the modulation of these signaling pathways .

Dopamine D3 Receptor Antagonist

The compound has been identified as a potential selective dopamine D3 receptor antagonist . This suggests its potential use in the treatment of conditions related to the dopamine D3 receptor .

Diabetes Treatment

The compound has been reported as a potential VDAC1 inhibitor . This suggests its potential use in the treatment of diabetes .

安全和危害

未来方向

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . This suggests potential future directions in the development of new compounds using 5-Methyl-2,5-diazaspiro[3.4]octane as a building block.

属性

IUPAC Name |

5-methyl-2,5-diazaspiro[3.4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-4-2-3-7(9)5-8-6-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRSNDRXDYVEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC12CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,5-diazaspiro[3.4]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)